molecular formula C12H24O4Si B1600733 6-O-(tert-Butyldimethylsilyl)-D-glucal CAS No. 58871-09-3

6-O-(tert-Butyldimethylsilyl)-D-glucal

Cat. No.: B1600733
CAS No.: 58871-09-3
M. Wt: 260.4 g/mol
InChI Key: HYSBQWOHQIVUQQ-MXWKQRLJSA-N
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Description

6-O-(tert-Butyldimethylsilyl)-D-glucal is a chemical compound that serves as an important building block in organic synthesis, particularly in the synthesis of oligosaccharides. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to the 6-O position of D-glucal, which provides protection to the hydroxyl group during various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-(tert-Butyldimethylsilyl)-D-glucal typically involves the protection of the hydroxyl group at the 6-O position of D-glucal using tert-butyldimethylsilyl chloride (TBDMSCl). The reaction is carried out in the presence of a base, such as imidazole or pyridine, which facilitates the formation of the silyl ether . The general reaction scheme is as follows:

D-glucal+TBDMSCl+Base6-O-(tert-Butyldimethylsilyl)-D-glucal+HCl\text{D-glucal} + \text{TBDMSCl} + \text{Base} \rightarrow 6\text{-O-(tert-Butyldimethylsilyl)-D-glucal} + \text{HCl} D-glucal+TBDMSCl+Base→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-O-(tert-Butyldimethylsilyl)-D-glucal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various functionalized derivatives .

Mechanism of Action

The mechanism of action of 6-O-(tert-Butyldimethylsilyl)-D-glucal primarily involves its role as a protecting group in organic synthesis. The TBDMS group protects the hydroxyl group at the 6-O position, preventing unwanted reactions during subsequent synthetic steps. This allows for selective functionalization of other positions on the glucal moiety . The TBDMS group can be selectively removed under acidic conditions, revealing the free hydroxyl group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure and the presence of the TBDMS group, which provides selective protection to the hydroxyl group at the 6-O position. This selectivity is crucial for the synthesis of complex oligosaccharides and glycoconjugates, making it a valuable tool in organic synthesis .

Properties

IUPAC Name

(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O4Si/c1-12(2,3)17(4,5)16-8-10-11(14)9(13)6-7-15-10/h6-7,9-11,13-14H,8H2,1-5H3/t9-,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSBQWOHQIVUQQ-MXWKQRLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H](C=CO1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452257
Record name 6-O-(tert-Butyldimethylsilyl)-D-glucal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58871-09-3
Record name 6-O-(tert-Butyldimethylsilyl)-D-glucal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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